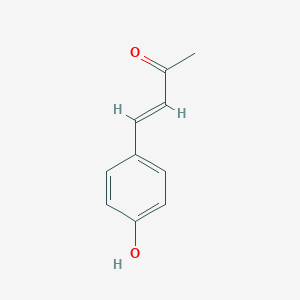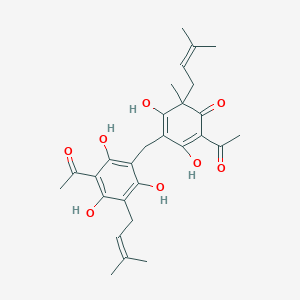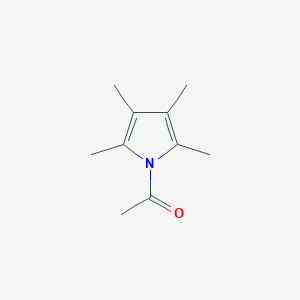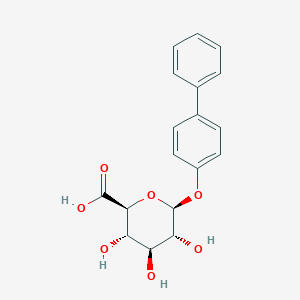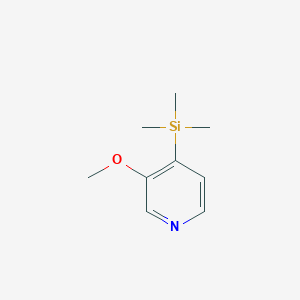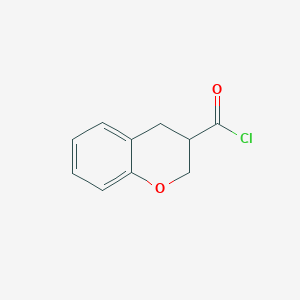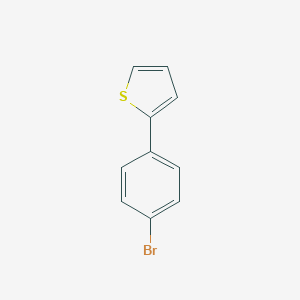
2-(4-Bromophényl)thiophène
Vue d'ensemble
Description
2-(4-Bromophenyl)thiophene is a useful research compound. Its molecular formula is C10H7BrS and its molecular weight is 239.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Bromophenyl)thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromophenyl)thiophene including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie médicinale
Les analogues à base de thiophène, y compris le 2-(4-bromophényl)thiophène, ont suscité l'intérêt d'un nombre croissant de scientifiques en tant que classe potentielle de composés biologiquement actifs . Ils jouent un rôle essentiel pour les chimistes médicinaux afin d'améliorer les composés avancés avec une variété d'effets biologiques .
Recherche anticancéreuse
Les molécules contenant le système cyclique du thiophène, comme le this compound, présentent de nombreuses propriétés pharmacologiques, notamment des propriétés anticancéreuses .
Recherche anti-inflammatoire
Des composés comme le this compound ont été utilisés dans la recherche de médicaments anti-inflammatoires . Par exemple, le suprofène possède un squelette de thiophène substitué en position 2 et est connu comme un médicament anti-inflammatoire non stéroïdien .
Recherche antimicrobienne
Les dérivés du thiophène, y compris le this compound, ont montré des propriétés antimicrobiennes, ce qui les rend précieux dans la recherche connexe<a aria-label="1: " data-citationid="6d76353a-8e84-fdd6-b9da-5ddf84
Safety and Hazards
Mécanisme D'action
Target of Action
2-(4-Bromophenyl)thiophene is a chemical compound used as a reagent in the synthesis of various organic compounds It is known to be involved in the synthesis of 6-o-arylpropargyl diazalides , suggesting that it may interact with enzymes or other proteins involved in these biochemical pathways.
Mode of Action
It is known to participate in suzuki–miyaura cross-coupling reactions , a type of palladium-catalyzed carbon-carbon bond-forming reaction. In these reactions, the bromine atom in the 2-(4-Bromophenyl)thiophene molecule likely serves as a leaving group, allowing the formation of a new carbon-carbon bond.
Biochemical Pathways
2-(4-Bromophenyl)thiophene is involved in the synthesis of 6-O-arylpropargyl diazalides . These compounds are known to have activity against Streptococcus pneumoniae , suggesting that 2-(4-Bromophenyl)thiophene may indirectly influence biochemical pathways related to bacterial growth and survival.
Result of Action
Its role in the synthesis of 6-o-arylpropargyl diazalides, which have activity against streptococcus pneumoniae , suggests that it may contribute to the antibacterial activity of these compounds.
Action Environment
The action of 2-(4-Bromophenyl)thiophene, like other chemical reactions, can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For example, Suzuki–Miyaura cross-coupling reactions typically require a palladium catalyst and a base, and are often performed in organic solvents at elevated temperatures.
Propriétés
IUPAC Name |
2-(4-bromophenyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrS/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOJJKOSNQXQGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426985 | |
| Record name | 2-(4-Bromophenyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40133-22-0 | |
| Record name | 2-(4-Bromophenyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
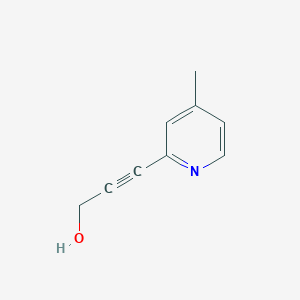

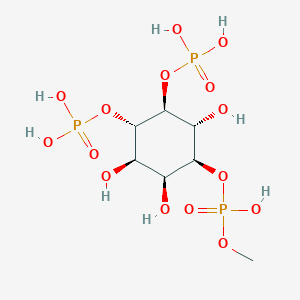

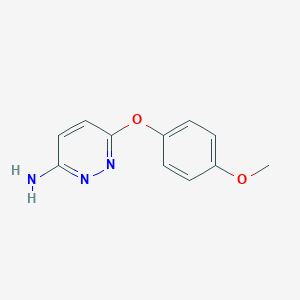

![2-Nitro-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B51937.png)
